molecular formula C14H14N2O2 B2517555 2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide CAS No. 1408631-64-0

2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide

Cat. No.: B2517555
CAS No.: 1408631-64-0
M. Wt: 242.278
InChI Key: SXSXPHFDUFTKHR-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide is a chemical compound that features a hydroxyphenyl group, a methyl group, and a pyridinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-hydroxybenzaldehyde, methylamine, and 3-pyridinecarboxylic acid.

    Formation of Intermediate: The 3-hydroxybenzaldehyde is first reacted with methylamine to form an imine intermediate.

    Acylation: The imine intermediate is then acylated with 3-pyridinecarboxylic acid to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the acetamide can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.

    Reduction: Formation of 2-(3-hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)ethylamine.

    Substitution: Formation of 2-(3-halophenyl)-N-methyl-N-(pyridin-3-yl)acetamide.

Scientific Research Applications

2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Hydroxyphenyl)-N-methylacetamide: Lacks the pyridinyl group, which may reduce its ability to interact with certain biological targets.

    2-(3-Hydroxyphenyl)-N-(pyridin-3-yl)acetamide: Lacks the methyl group, which may affect its solubility and pharmacokinetic properties.

Uniqueness

2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide is unique due to the presence of both the hydroxyphenyl and pyridinyl groups, which enhance its ability to interact with a wide range of biological targets. The methyl group also contributes to its solubility and overall pharmacokinetic profile, making it a promising candidate for further research and development.

Properties

IUPAC Name

2-(3-hydroxyphenyl)-N-methyl-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-16(12-5-3-7-15-10-12)14(18)9-11-4-2-6-13(17)8-11/h2-8,10,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSXPHFDUFTKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CN=CC=C1)C(=O)CC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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